
Fasudil
Übersicht
Beschreibung
Fasudil ist ein potenter Rho-Kinase-Inhibitor und Vasodilatator. Es wurde zur Behandlung von zerebralen Vasospasmen eingesetzt, die oft auf eine Subarachnoidalblutung zurückzuführen sind, sowie zur Verbesserung der kognitiven Beeinträchtigung bei Schlaganfallpatienten . This compound hat sich auch als wirksam bei der Behandlung der pulmonalen Hypertonie erwiesen . Seit 1995 ist es in Japan und China zugelassen .
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Fasudil has shown promise in treating several neurological conditions:
- Cerebral Vasospasm : this compound is clinically used to prevent vasospasm following subarachnoid hemorrhage, significantly improving patient outcomes .
- Neurodegenerative Diseases : Studies indicate that this compound can improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta and tau pathology. In APP/PS1 mice, this compound treatment led to improved spatial memory and cognitive function .
- Amyotrophic Lateral Sclerosis (ALS) : A Phase 2a trial (ROCK-ALS) demonstrated that this compound preserved motor neurons in early-stage ALS patients, suggesting its potential as a neuroprotective agent .
Cardiovascular Applications
This compound's cardioprotective properties have been extensively studied:
- Myocardial Ischemia/Reperfusion Injury : Preclinical studies have shown that this compound reduces myocardial infarct size and improves cardiac function in animal models. Mechanisms include enhanced coronary vasodilation and reduced oxidative stress .
Cancer Research
This compound's effects on cancer cell proliferation and migration have been explored:
- Bladder Cancer : In vitro studies indicate that this compound inhibits the proliferation and migration of transitional cell carcinoma cells (T24 cell line), suggesting its potential as an adjunct therapy in bladder cancer treatment .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: this compound in Alzheimer's Disease
A study involving APP/PS1 transgenic mice treated with this compound showed significant improvements in cognitive performance compared to control groups. The results indicated a reversal of learning deficits associated with Alzheimer's pathology, highlighting this compound's potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: ROCK-ALS Trial
In the ROCK-ALS trial, 120 patients with early-stage ALS received intravenous this compound. The results indicated a statistically significant preservation of motor neuron function compared to placebo, suggesting that this compound may slow disease progression in ALS patients .
Wirkmechanismus
Target of Action
Fasudil primarily targets Rho-associated protein kinases (ROCKs) . These kinases play a crucial role in various biological processes, including smooth muscle contraction, cell adhesion, and cell growth . This compound inhibits the function of ROCK1 and ROCK2 .
Mode of Action
This compound acts as a selective inhibitor of ROCKs . It inhibits ROCK-induced vasoconstriction by decreasing the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction . This compound also inhibits the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes the proliferation and migration of endogenous neural stem cells (NSCs) and contributes to the shift of microglia into the M2 phenotype . This compound also inhibits the activation and aggregation of microglia and astrocytes, displays strong anti-inflammatory and antioxidant effects, induces more neurotrophic factor NT-3, and affects the dynamic homeostasis of NMDA and AMPA receptors .
Pharmacokinetics
This compound’s pharmacokinetic properties include its metabolites and elimination half-life. Its primary metabolite is Hydroxythis compound . The elimination half-life of this compound is approximately 0.76 hours, while the active metabolite Hydroxythis compound has a half-life of about 4.66 hours .
Result of Action
This compound exerts various molecular and cellular effects. It has been shown to restore cognitive function, restrain oxidative stress, and reduce neuronal apoptosis in the hippocampus, probably by inhibiting ROCK/MAPK and activating Nrf2 signaling pathways . This compound also promotes the apoptosis and inhibits the proliferation of hepatic stellate cells by decreasing α-SMA and TGF-β1 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in animal models of myocardial ischemia/reperfusion (I/R) injury, this compound has shown cardioprotective function through multiple signaling pathways . It improves coronary vasodilation, inhibits apoptosis and oxidative stress, relieves inflammation, and reduces endoplasmic reticulum stress and metabolism .
Biochemische Analyse
Biochemical Properties
Fasudil interacts with several enzymes and proteins. It is a selective inhibitor of Rho-associated protein kinase 1 and 2 . These kinases play an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been shown to promote glucose uptake, enhance cell viability, and inhibit insulin-mediated cell apoptosis . This compound also decreases the expression of pro-inflammatory cytokines interleukin-6 (IL-6) and monocyte chenotactic protein-1 (MCP-1), and reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits Rho-associated protein kinases, which are enzymes that play an important role in mediating vasoconstriction and vascular remodeling . By inhibiting these kinases, this compound can decrease the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
This compound has shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . These effects were observed after oxygen-glucose deprivation/reoxygenation exposure in mono- and co-culture models .
Dosage Effects in Animal Models
In animal models of Alzheimer’s disease, high-dose this compound (10mg/kg) improved cognition, decreased hippocampal neuron death, and decreased inflammatory markers in the hippocampus . In another study, this compound was shown to increase motor neuron survival and inhibit axonal degeneration, leading to better motor function and survival .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) . By increasing eNOS expression, this compound contributes to an increase of NO level to enhance vasodilation .
Subcellular Localization
It has been shown that this compound can bind to tyrosine residues Y133 and Y136 in the C-terminal region of α-Synuclein . This suggests that this compound may interact with intrinsically disordered proteins within the cell .
Vorbereitungsmethoden
Die Synthese von Fasudilhydrochlorid umfasst mehrere Schritte. Eine Methode beginnt mit 5-Isochinolinsulfosäure als Ausgangsmaterial, die in Thionylchlorid unter Rückfluss erhitzt wird, um 5-Isochinolinsulfonylchloridhydrochlorid zu erhalten. Dieses wird dann in Dichlormethan gelöst und neutralisiert. Die organische Phase wird gewaschen, getrocknet und filtriert, um eine Dichlormethanlösung von 5-Isochinolinsulfonylchlorid zu erhalten. Diese Lösung reagiert in Gegenwart anderer alkalischer Reagenzien mit hochreinem Piperazin. Die Reaktionslösung wird mit wässriger Salzsäure und wässriger Natriumhydroxidlösung gewaschen, und die Waschlösung wird mit Dichlormethan extrahiert. Die organischen Phasen werden vereinigt, gewaschen, getrocknet und filtriert, und dann wird tropfenweise eine gesättigte Ethanol-Salzsäure-Lösung zugegeben, um das Rohprodukt von Fasudilhydrochlorid auszufällen. Das Rohprodukt wird mit wässriger Ethanol-Lösung umkristallisiert, um Fasudilhydrochlorid zu erhalten .
Chemische Reaktionsanalyse
Fasudil unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Thionylchlorid zur Bildung von Sulfonylchlorid und Piperazin zur Bildung des Endprodukts. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Fasudilhydrochlorid und seine Verunreinigungen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Medizin wird es zur Behandlung von zerebralen Vasospasmen, pulmonaler Hypertonie und kognitiver Beeinträchtigung bei Schlaganfallpatienten eingesetzt . Es hat sich auch als vielversprechend bei der Behandlung neurodegenerativer Erkrankungen wie Amyotrophe Lateralsklerose, Parkinson-Krankheit und Demenz erwiesen . In der Biologie wurde this compound verwendet, um die Rolle der Rho-Kinase in verschiedenen zellulären Prozessen zu untersuchen, darunter die Kontraktion der glatten Muskulatur, die Zellanhaftung und das Zellwachstum . In der Chemie wird this compound als Werkzeug verwendet, um die Auswirkungen der Rho-Kinase-Hemmung auf verschiedene biochemische Pfade zu untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Rho-Kinase, eines Enzyms, das eine wichtige Rolle bei der Vermittlung der Vasokonstriktion und der Gefäßumgestaltung in der Pathogenese der pulmonalen Hypertonie spielt . Rho-Kinase induziert eine Vasokonstriktion durch Phosphorylierung der Myosin-bindenden Untereinheit der Myosin-Leichtketten-Phosphatase, wodurch die Aktivität der Myosin-Leichtketten-Phosphatase verringert und die Kontraktion der glatten Gefäßmuskulatur verstärkt wird . Durch die Hemmung der Rho-Kinase reduziert this compound die Vasokonstriktion und verbessert den Blutfluss .
Analyse Chemischer Reaktionen
Fasudil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thionyl chloride for the formation of sulfonyl chloride, and piperazine for the formation of the final product. Major products formed from these reactions include this compound hydrochloride and its impurities .
Vergleich Mit ähnlichen Verbindungen
Fasudil ähnelt anderen Rho-Kinase-Inhibitoren wie Y-27632 und H-1152. This compound ist einzigartig in seiner Fähigkeit, die kognitive Funktion in Tiermodellen neurodegenerativer Erkrankungen zu verbessern . Andere ähnliche Verbindungen umfassen Hydroxythis compound, ein Metabolit von this compound, das eine ähnliche Rho-Kinase-Hemmwirkung aufweist . This compound hat sich außerdem als entzündungshemmend und antioxidativ erwiesen, was bei anderen Rho-Kinase-Inhibitoren nicht beobachtet wird .
Biologische Aktivität
Fasudil, a selective Rho-kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the cardiovascular and neurological domains. This article provides a comprehensive review of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily inhibits Rho-kinase, which plays a crucial role in various cellular functions including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK, this compound modulates several signaling pathways that contribute to its therapeutic effects.
Cardiovascular Effects
1. Myocardial Ischemia/Reperfusion Injury
This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. A systematic review identified 19 studies involving 400 animals, revealing that this compound treatment resulted in:
- Reduced myocardial infarct size : Significant reductions were observed compared to control groups (P < 0.05).
- Lower levels of cardiac enzymes : Cardiac troponin T levels were notably decreased (P < 0.05).
- Improved cardiac function : Enhanced systolic and diastolic functions were reported (P < 0.05).
The mechanisms underlying these effects include improved coronary vasodilation, inhibition of apoptosis and oxidative stress, and reduction of inflammation and endoplasmic reticulum stress .
Table 1: Summary of Cardioprotective Effects of this compound
Outcome | Control Group | This compound Group | Statistical Significance |
---|---|---|---|
Myocardial Infarct Size | High | Low | P < 0.05 |
Cardiac Troponin T Levels | High | Low | P < 0.05 |
Systolic Function Improvement | Low | High | P < 0.05 |
Diastolic Function Improvement | Low | High | P < 0.05 |
Neurological Effects
2. Amyotrophic Lateral Sclerosis (ALS)
This compound has been used compassionately in ALS patients, showing promising results in improving motor function and prolonging survival. In a study involving three patients treated with intravenous this compound, one patient exhibited a significant increase in slow vital capacity without any major side effects .
3. Parkinson's Disease
In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by protecting dopaminergic neurons from degeneration and enhancing regeneration. It was shown to increase striatal dopamine levels and improve behavioral outcomes in rodent models .
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been explored in various contexts:
- In pulmonary microvascular endothelial cells (PMVECs), this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS), indicating its potential for treating pulmonary artery hypertension (PAH) and acute lung injury (ALI) .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Marker | Control Group Levels | This compound Treatment Levels | Statistical Significance |
---|---|---|---|
IL-6 | High | Low | P < 0.05 |
MCP-1 | High | Low | P < 0.05 |
Reactive Oxygen Species (ROS) | High | Reduced | P < 0.05 |
Cancer Research
This compound has also been investigated for its potential anti-cancer properties:
- In various cancer models, including breast and prostate cancer, this compound treatment led to reduced tumor progression and metastasis. For instance, in an orthotopic breast cancer model, there were three times more tumor-free mice in the this compound-treated group compared to controls (P < 0.01) .
Eigenschaften
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGFTYYXHNFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048569 | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103745-39-7 | |
Record name | Fasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasudil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]
A: this compound acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]
ANone: ROCK inhibition by this compound leads to a variety of downstream effects including:
- Vasodilation: this compound promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]
- Anti-apoptotic Effects: this compound has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]
- Anti-inflammatory Effects: Studies indicate that this compound can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]
- Neuroprotective Effects: this compound exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]
A: this compound has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []
A: While specific spectroscopic data is not provided in these papers, this compound's structure has been confirmed using various analytical techniques. [, ]
ANone: this compound has been investigated in various disease models and therapeutic contexts, including:
- Cerebral Vasospasm: Studies have demonstrated the effectiveness of this compound in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]
- Pulmonary Arterial Hypertension: this compound has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]
- Acute Kidney Injury: Research suggests that this compound can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]
- Cancer: this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]
A: this compound is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []
ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying this compound's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.
A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of this compound to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve this compound's pharmacokinetic properties and enhance its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.